1-Bromo-5,5-dimethylhydantoin

Vue d'ensemble

Description

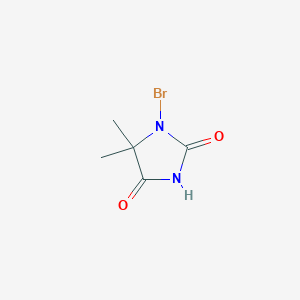

1-Bromo-5,5-dimethylhydantoin is an organic compound derived from the heterocycle dimethylhydantoin. This white crystalline compound with a slight bromine odor is widely used as a disinfectant for drinking water purification, recreational water treatment, as a bleaching agent in pulp and paper mills, and for treating industrial/commercial water cooling systems .

Méthodes De Préparation

1-Bromo-5,5-dimethylhydantoin can be synthesized through various methods. One common synthetic route involves the bromination of 5,5-dimethylhydantoin using bromine or a bromine source under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, and the product is isolated through crystallization or other purification techniques .

Industrial production methods often involve large-scale bromination processes, where 5,5-dimethylhydantoin is reacted with bromine in the presence of a catalyst to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

1-Bromo-5,5-dimethylhydantoin undergoes various chemical reactions, including:

Substitution: It participates in halogenation reactions, where the bromine atom is substituted with other functional groups.

Addition-Elimination: It is involved in esterification and aldol condensation reactions, where it activates carbonyl groups, facilitating nucleophilic attack.

Common reagents and conditions used in these reactions include bromine, organic solvents, and catalysts. The major products formed from these reactions are typically brominated organic compounds, such as α-bromo ketones and disulfides .

Applications De Recherche Scientifique

1-Bromo-5,5-dimethylhydantoin has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 1-Bromo-5,5-dimethylhydantoin involves the release of bromine, which is equivalent to hypobromous acid (HOBr). In aqueous solutions, it dissociates to form hypobromous acid, which serves as a source of bromine ions. These bromine ions can oxidize various substrates, leading to the disinfection of water and the formation of brominated organic compounds .

Comparaison Avec Des Composés Similaires

1-Bromo-5,5-dimethylhydantoin is similar to other halogenated hydantoins, such as:

1,3-Dibromo-5,5-dimethylhydantoin: This compound is also used as a disinfectant and in organic synthesis.

1-Bromo-3-chloro-5,5-dimethylhydantoin: This compound contains both bromine and chlorine atoms, providing a broader spectrum of antimicrobial activity.

The uniqueness of this compound lies in its specific bromination capabilities and its effectiveness as a disinfectant in various industrial applications .

Activité Biologique

1-Bromo-5,5-dimethylhydantoin (BCDMH) is a chemical compound widely recognized for its antimicrobial properties and applications in water disinfection. This article explores its biological activity, including its mechanisms of action, toxicity, and efficacy in various contexts.

BCDMH is a halogenated hydantoin that serves as a source of both bromine and chlorine upon hydrolysis. When BCDMH reacts with water, it generates hypobromous acid (HOBr) and hypochlorous acid (HOCl), both of which are potent disinfectants. The reaction can be summarized as follows:

The hypobromous acid produced can oxidize pathogens, leading to their destruction and the subsequent formation of bromide ions:

This dual action makes BCDMH effective in treating recreational waters, swimming pools, and industrial applications .

Effects on Aquatic Life

Research has demonstrated that BCDMH exhibits significant toxicity to aquatic organisms, particularly zebrafish. A study reported that exposure to 4 mg/L of BCDMH resulted in developmental malformations such as edema and axial deformities. The no observable effects concentration (NOEC) for zebrafish embryos was determined to be 0.5 mg/L, while the 50% lethal concentration (LC50) over 96 hours was found to be 8.10 mg/L .

Table 1: Toxicity Data on Zebrafish Exposed to BCDMH

| Parameter | Value (mg/L) |

|---|---|

| NOEC | 0.5 |

| LC50 (96h) | 8.10 (6.15-11.16) |

| Inhibitory Concentration (hatching) | 7.37 (6.33-8.35) |

Histopathological examinations revealed hyperplasia in gill epithelium and increased catalase activity, indicating oxidative stress responses due to BCDMH exposure .

Efficacy as a Disinfectant

BCDMH has been evaluated for its effectiveness against various pathogens in water systems. In controlled studies, it demonstrated significant antimicrobial activity at concentrations typically used for disinfection purposes (up to 2 ppm). However, efficacy can vary based on environmental conditions and the presence of organic matter .

Table 2: Efficacy of BCDMH Against Pathogens

| Pathogen | Concentration Tested (ppm) | Efficacy Observed |

|---|---|---|

| Legionella spp. | Up to 2 | Ineffective |

| E. coli | 1-10 | Effective |

| Pseudomonas aeruginosa | 1-10 | Effective |

Application in Water Treatment

BCDMH is commonly utilized in spa and hot tub disinfection due to its ability to maintain residual bromine levels effectively. A case study conducted in a recreational facility showed that regular application of BCDMH reduced microbial counts significantly, ensuring compliance with health regulations.

Industrial Use

In industrial settings, BCDMH is employed as a biocide in cooling towers and process water systems. Its effectiveness against biofilm formation has been documented, leading to enhanced system efficiency and reduced maintenance costs .

Propriétés

IUPAC Name |

1-bromo-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSAHVJVVZSZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433396 | |

| Record name | 1-BROMO-5,5-DIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7072-23-3 | |

| Record name | 1-BROMO-5,5-DIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.